The synthesis of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid typically involves several key steps:
Technical Parameters: Throughout the synthesis, key parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. For example, maintaining a controlled temperature during hydrolysis can enhance product formation .
The molecular structure of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid can be represented using various structural formulas:
InChI=1S/C19H16O5/c1-11(2)16(22)21-17(12(3)14(23)15(4)20)18(24)19(5)13(6)7/h6,11,13,15H,1-5H3,(H,20,24)
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O
The structure features a chromenone ring system that contributes to the compound's stability and biological activity. The presence of the phenyl group enhances its lipophilicity, which may influence its interaction with biological targets .
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid can participate in various chemical reactions:
The mechanism of action of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]propanoic acid involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 2-[(8-methyl-2-oxo-4-phenyloxy]propanoic acid include:
These properties are critical for understanding how the compound behaves in different environments and its suitability for various applications .
The applications of 2-[(8-methyl-2-oxo-4-phenyloxy]propanoic acid span multiple fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2